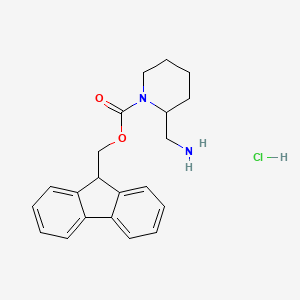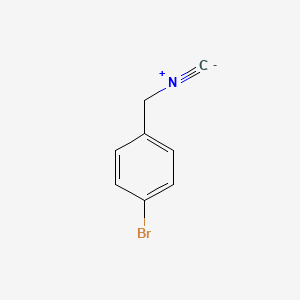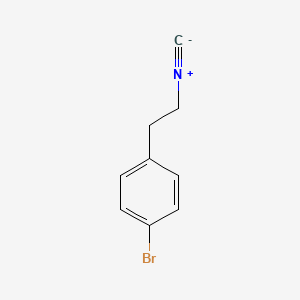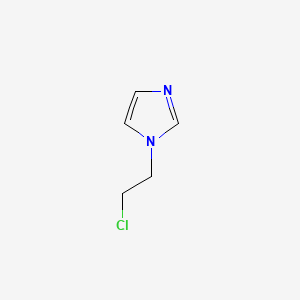
4-n-Decylbiphenyl
Overview
Description
4-n-Decylbiphenyl (4-n-D) is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. 4-n-D is a compound of two phenyl rings linked together by a carbon-carbon bond. It is a colorless, odorless, and non-toxic compound that has been used in a variety of laboratory experiments and research studies. The molecule has been studied for its ability to act as an antioxidant, to promote cell growth, and to act as an anti-inflammatory agent. In addition, 4-n-D has been studied for its potential to act as a neuroprotectant, a cancer-fighting agent, and an anti-cancer agent.
Scientific Research Applications
Ecotoxicological Evaluation
One significant area of research regarding biphenyl compounds, such as 4-n-Decylbiphenyl, is in ecotoxicology. A study conducted by Jiangning et al. (2004) used 4-aminobiphenyl (4-ABP), a compound structurally similar to 4-n-Decylbiphenyl, to assess its ecotoxicological effects. The study utilized a battery of ecotoxicological model systems, including the immobilization of Daphnia magna, development of zebrafish embryos, and inhibition of mammalian cell proliferation. The findings revealed that 4-ABP is toxic to both aquatic organisms and mammalian cells, suggesting potential environmental and health risks associated with these compounds (Jiangning et al., 2004).
Chemical Genetics in Drug Discovery
Another application is in chemical genetics for drug discovery. A review by Cai et al. (2006) highlighted the use of chemical genetics, which includes the use of compounds like 4-n-Decylbiphenyl, in studying biological systems and discovering new drugs, targets, and signaling pathways. The review particularly focused on the development of apoptosis inducers, an important area in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Green Chemistry in Pharmaceutical Education
In pharmaceutical education, a study by Costa et al. (2012) introduced green Suzuki coupling using water as a primary solvent, focusing on the synthesis of ethyl (4-phenylphenyl)acetate, a biaryl with potential anti-arthritic properties. This experiment used a derivative of biphenyl and emphasized the importance of green chemistry principles in pharmaceutical education (Costa et al., 2012).
Studies on Genotoxicity and Carcinogenicity
Research on the genotoxicity and carcinogenicity of biphenyl derivatives is also crucial. Cohen et al. (2006)
evaluated 4-aminobiphenyl (4-ABP) within the IPCS Human Relevance Framework. This study examined its mode of action involving metabolic activation and subsequent DNA binding, leading to mutations and cancer development. The evaluation indicated the potential human carcinogenicity of 4-ABP, which is significant for understanding the risks associated with biphenyl derivatives like 4-n-Decylbiphenyl (Cohen et al., 2006).
Liquid Crystal Display Devices
Gray and Mosley (1976) explored the use of biphenyl derivatives in liquid crystal display (LCD) devices. They investigated mixtures of 4-cyano-4′-n-octylbiphenyl and 4-cyano-4′-n-decylbiphenyl, finding a eutectic mixture suitable for use in smectic LCD devices due to its wide smectic range and narrow nematic range. This research highlights the potential of biphenyl derivatives in the development of advanced display technologies (Gray & Mosley, 1976).
Safety And Hazards
The safety data sheet for 4-n-Decylbiphenyl indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also pose a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) .
properties
IUPAC Name |
1-decyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDFGOLQQVHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384286 | |
| Record name | 4-n-Decylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Decylbiphenyl | |
CAS RN |
93972-02-2 | |
| Record name | 4-Decyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93972-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Decylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















